molecular formula C25H21N3O5 B2489074 2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide CAS No. 887223-96-3

2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide

Cat. No. B2489074
CAS RN: 887223-96-3
M. Wt: 443.459
InChI Key: LXLBKHSYUBDSAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and related analogs typically involves multi-step chemical reactions, often starting with furan derivatives. One method includes the condensation of different anilines with N'-(2-cyanaryl)-N,N-dimethylformimidamide intermediates obtained from reactions involving 3-amino-6-methoxybenzofuran-2-carbonitrile precursors, showcasing the complexity and innovation in synthesizing such compounds (Loidreau et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized through techniques such as H-1-NMR, C-13-NMR, H RMS, and single-crystal X-ray diffraction. These methods reveal the intricacies of the molecular arrangement and the presence of intramolecular hydrogen bonding, which could influence the compound's reactivity and stability (霍静倩 et al., 2016).

Chemical Reactions and Properties

Furan derivatives undergo various chemical reactions, including condensation, cyclization, and alkylation, leading to diverse heterocyclic compounds. For example, reactions with alkyl dichlorides or propiolate can lead to cyclization, yielding new heterocyclic systems with thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, demonstrating the versatility of these compounds in chemical synthesis (Sirakanyan et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various environments. These properties are determined through analytical techniques like X-ray diffraction and NMR spectroscopy, providing insights into the compound's usability for different applications.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential for assessing the compound's utility in medicinal chemistry and material science. Studies have shown that furan-containing compounds can exhibit significant biological activities, including antimicrobial and anticancer properties, highlighting their potential in drug discovery and development (Sirakanyan et al., 2020).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of novel compounds, including those with benzofuro[3,2-d]pyrimidin-1(2H)-yl components, often involves complex chemical reactions designed to explore new pharmacological properties. For instance, compounds synthesized through reactions involving furan derivatives and N,N-binucleophilic reagents have been explored for their potential biological activities, demonstrating the versatility of these chemical frameworks in generating biologically active compounds (Aniskova, Grinev, & Yegorova, 2017). Additionally, the transformation of 2(3H)-furanone derivatives into oxazinone and pyrimidinone heterocycles indicates the chemical reactivity and potential of furan-based compounds in synthesizing heterocyclic compounds with varied biological activities (Hashem et al., 2017).

Biological and Pharmacological Activities

Research into the pharmacological evaluation of compounds similar to the one has revealed diverse biological activities. For example, studies have been conducted on compounds with antiangiogenic properties, demonstrating their potential in inhibiting angiogenesis, a critical process in tumor growth and metastasis (Braud et al., 2003). Another area of interest is the synthesis of compounds with potential central nervous system (CNS) depressant activity, highlighting the broad spectrum of therapeutic applications these chemical structures may possess (Manjunath et al., 1997).

Antitumor and Antifolate Activities

Furo[2,3-d]pyrimidines have been synthesized as potential inhibitors of key enzymes involved in tumor growth, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds, due to their classical and nonclassical antifolate nature, have shown varying degrees of inhibitory activities against these enzymes, providing insights into their potential as antitumor agents (Gangjee et al., 1994).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, some organic compounds can be toxic or hazardous, while others are relatively safe .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has promising biological activity, it could be further developed as a drug .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with 3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuran-1(2H)-carboxylic acid followed by N-phenethylacetylation.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuran-1(2H)-carboxylic acid", "N-phenethylacetamide", "DCC", "DMAP", "TEA", "DCM", "EtOAc", "NaHCO3", "NaCl", "H2O" ], "Reaction": [ "Step 1: 2-amino-4,6-dioxypyrimidine is dissolved in DCM and cooled to 0°C. DCC and DMAP are added to the solution and stirred for 30 minutes.", "Step 2: 3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuran-1(2H)-carboxylic acid is dissolved in DCM and added dropwise to the reaction mixture. The reaction is stirred for 2 hours at room temperature.", "Step 3: The reaction mixture is filtered and the filtrate is concentrated under reduced pressure. The residue is dissolved in EtOAc and washed with NaHCO3 and NaCl. The organic layer is dried over Na2SO4 and concentrated under reduced pressure to obtain the intermediate product.", "Step 4: The intermediate product is dissolved in DCM and cooled to 0°C. N-phenethylacetamide, DCC, and TEA are added to the solution and stirred for 2 hours at room temperature.", "Step 5: The reaction mixture is filtered and the filtrate is washed with NaHCO3 and NaCl. The organic layer is dried over Na2SO4 and concentrated under reduced pressure to obtain the crude product.", "Step 6: The crude product is purified by column chromatography using a mixture of DCM and EtOAc as the eluent to obtain the final product." ] }

CAS RN

887223-96-3

Product Name

2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide

Molecular Formula

C25H21N3O5

Molecular Weight

443.459

IUPAC Name

2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C25H21N3O5/c29-21(26-13-12-17-7-2-1-3-8-17)16-27-22-19-10-4-5-11-20(19)33-23(22)24(30)28(25(27)31)15-18-9-6-14-32-18/h1-11,14H,12-13,15-16H2,(H,26,29)

InChI Key

LXLBKHSYUBDSAF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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